Peniterphenyl A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

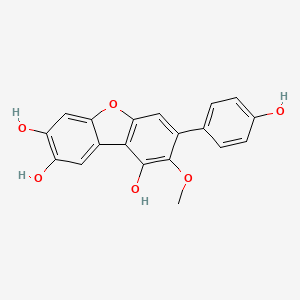

C19H14O6 |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol |

InChI |

InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3 |

InChI Key |

FLAPMGRYQNUMDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Peniterphenyl A: A Novel p-Terphenyl from Penicillium sp. with Potent Anti-Herpetic Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: A novel p-terphenyl derivative, Peniterphenyl A, has been isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030. This compound, along with its congeners, demonstrates significant in vitro inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Notably, this compound exhibits a mechanism of action distinct from current nucleoside analogue antivirals, targeting viral entry and membrane fusion. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents with diverse mechanisms of action. Natural products, particularly those from unique ecological niches such as the deep sea, represent a promising reservoir of structurally and biologically novel bioactive compounds. The p-terphenyls are a class of naturally occurring polyphenolic compounds, primarily isolated from fungi, that have been reported to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1][2] This document details the discovery and characterization of this compound, a recently identified p-terphenyl from a marine Penicillium species, which has shown potent activity against HSV-1 and HSV-2.[3][4]

Discovery and Isolation of this compound

This compound was discovered during a screening program for antiviral compounds from marine-derived fungi. The producing organism, Penicillium sp. SCSIO41030, was isolated from a deep-sea sediment sample.

Experimental Protocols

Fungal Cultivation and Fermentation:

-

Producing Strain: Penicillium sp. SCSIO41030.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Fermentation: The fungus is cultured in PDB medium and incubated under static conditions at room temperature for a specified period to allow for the production of secondary metabolites, including this compound.

Extraction and Isolation: The fungal culture is subjected to a multi-step extraction and chromatographic purification process to isolate this compound.

-

Extraction: The fermented broth is typically extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites from the aqueous culture medium.

-

Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. This process generally involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a methanol-water or acetonitrile-water gradient).

-

Visualization of Experimental Workflow

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Data Presentation

Table 1: Spectroscopic Data for this compound

| Data Type | Key Observations |

| HRESIMS | Provides the exact mass of the molecule, allowing for the determination of its molecular formula. |

| ¹H NMR | Reveals the number and types of protons in the molecule, as well as their connectivity through the analysis of chemical shifts and coupling constants. |

| ¹³C NMR | Indicates the number and types of carbon atoms present in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the final structure. |

Note: Detailed NMR chemical shift and HRESIMS data are typically found in the supplementary information of the primary publication.

Biological Activity: Anti-Herpes Simplex Virus (HSV) Effects

This compound and its analogues have demonstrated significant inhibitory effects against both HSV-1 and HSV-2 in cell-based assays.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay (Antiviral Activity):

-

Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluency.

-

Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).

-

Plaque Visualization: The cells are then fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

-

EC₅₀ Determination: The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits the number of viral plaques by 50% compared to the untreated virus control.

Data Presentation

Table 2: In Vitro Anti-HSV Activity and Cytotoxicity of this compound

| Virus | Assay Type | Value (µM) | Reference |

| HSV-1 | EC₅₀ | 1.4 ± 0.6 | [1][4] |

| HSV-2 | EC₅₀ | 1.8 ± 0.5 | [1][4] |

| Vero Cells | CC₅₀ | > 100 | [4] |

The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Mechanism of Action

Preliminary studies suggest that this compound acts at an early stage of the viral replication cycle, specifically by inhibiting the entry of the virus into the host cell.[5] It is proposed that this compound may directly interact with the viral envelope glycoprotein D (gD), a key protein involved in viral attachment and membrane fusion.[5] This mechanism is distinct from that of nucleoside analogues like acyclovir, which target viral DNA polymerase.

Visualization of Proposed Signaling Pathway

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of anti-herpetic drugs. Its potent antiviral activity, low cytotoxicity, and novel mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to this compound and its analogues to enable structure-activity relationship (SAR) studies and the generation of more potent and selective derivatives.

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between this compound and viral glycoproteins.

-

In Vivo Efficacy: Evaluation of the antiviral activity of this compound in animal models of HSV infection.

-

Spectrum of Activity: Investigation of the activity of this compound against other enveloped viruses.

The discovery of this compound highlights the potential of marine-derived fungi as a source of novel and biologically active secondary metabolites with therapeutic potential.

References

Peniterphenyl A: A Novel Antiviral Agent Targeting Herpes Simplex Virus Entry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030, has emerged as a promising antiviral candidate.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a particular focus on its mechanism of action against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a member of the p-terphenyl class of organic compounds, characterized by a central benzene ring substituted with two phenyl groups.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Chemical Structure of this compound:

While the precise 2D structure drawing requires access to the original publication's supplementary data, its classification as a p-terphenyl derivative provides a fundamental structural framework.

Physicochemical Properties:

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note the discrepancy in the literature regarding the molecular formula of "this compound." This guide focuses on the compound identified as a potent HSV-1/2 inhibitor, isolated from Penicillium sp.

| Property | Value | Source |

| Molecular Formula | C19H16ClN3O | DC Chemicals |

| Molecular Weight | 338.31 g/mol | DC Chemicals |

| Biological Source | Deep-sea-derived Penicillium sp. SCSIO41030 | [1][2] |

| Biological Activity | Inhibitor of HSV-1/2 entry | [1][2] |

| EC50 (HSV-1) | 1.4 ± 0.6 µM (in Vero cells) | [2] |

| EC50 (HSV-2) | 9.3 ± 3.7 µM (in Vero cells) | [2] |

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity against both HSV-1 and HSV-2 by inhibiting the entry of the virus into host cells.[1][2] This mechanism is distinct from that of currently approved nucleoside analogues like acyclovir.

The primary molecular target of this compound has been identified as the viral envelope glycoprotein D (gD) .[1][2] Glycoprotein D is essential for the initial stages of HSV infection, as it binds to host cell receptors, triggering a cascade of events that leads to the fusion of the viral envelope with the cell membrane.[3][4][5] this compound is believed to directly interact with gD, thereby interfering with two critical processes:

-

Virus Adsorption: The initial attachment of the virus to the host cell surface.

-

Membrane Fusion: The merging of the viral envelope with the host cell membrane, which allows the viral capsid to enter the cytoplasm.

By disrupting these early events in the viral life cycle, this compound effectively blocks infection at its outset.

Signaling Pathway of HSV-1 Entry and Inhibition by this compound

The entry of HSV-1 into a host cell is a multi-step process involving several glycoproteins. The binding of glycoprotein D (gD) to a host cell receptor is a crucial trigger. This interaction is thought to induce conformational changes in gD, which in turn activates the gH/gL heterodimer and subsequently the viral fusogen, gB, leading to membrane fusion.[4][5][6] this compound intervenes at the initial gD-receptor interaction stage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycoprotein D of HSV-1 is dependent on tegument protein UL16 for packaging and contains a motif that is differentially required for syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]

Peniterphenyl A: A Marine-Derived Antiviral Agent

A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peniterphenyl A, a p-terphenyl natural product with promising antiviral properties. Sourced from a marine-derived fungus, this document details its producing organism, a comprehensive, representative isolation and purification protocol, its biological activity with a focus on its anti-herpes simplex virus (HSV) effects, and its physicochemical properties.

Natural Source

This compound is a secondary metabolite produced by a marine-derived fungus, Penicillium sp. SCSIO41030.[1][2][3] This fungal strain was isolated from a deep-sea sediment sample, highlighting the potential of marine microbial ecosystems as a source of novel bioactive compounds. Fungi of the genera Penicillium and Aspergillus are well-documented producers of a diverse array of secondary metabolites, including a variety of p-terphenyl derivatives.[4][5]

Isolation and Purification

The isolation of this compound follows a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a representative methodology based on standard practices for the isolation of p-terphenyls from marine-derived fungi.

Fermentation

The producing fungus, Penicillium sp. SCSIO41030, is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites.

Table 1: Fermentation Parameters

| Parameter | Value |

| Culture Medium | Potato Dextrose Broth (PDB) or similar rich liquid medium |

| Incubation Temperature | 25-28 °C |

| Incubation Time | 14-21 days |

| Culture Type | Static or shaken liquid culture |

Extraction and Chromatographic Purification

Following incubation, the fungal biomass and culture broth are separated. The bioactive compounds are then extracted and purified through a series of chromatographic steps. A general workflow for this process is outlined below.

Figure 1: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocol:

-

Extraction: The entire fungal culture (biomass and broth) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove smaller and larger molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure this compound.

Biological Activity

This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) |

| HSV-1 | Vero | 1.4 ± 0.6 | > 100 |

| HSV-2 | Vero | 9.3 ± 3.7 | > 100 |

Data sourced from Chen et al., 2021.[1][2][3]

The mechanism of action of this compound is proposed to be the inhibition of viral entry into the host cell. It is suggested that this compound may directly interact with the viral envelope glycoprotein D (gD), a key protein in the HSV entry process. This interaction is thought to interfere with the binding of gD to its cellular receptors, such as heparan sulfate, thereby preventing the fusion of the viral envelope with the host cell membrane.

Figure 2: Proposed mechanism of HSV-1 entry inhibition by this compound.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated using extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₅ |

| Molecular Weight | 368.38 g/mol |

| ¹H NMR (representative shifts) | δ (ppm): 7.5-6.5 (aromatic protons), 3.8-3.7 (methoxy protons) |

| ¹³C NMR (representative shifts) | δ (ppm): 160-110 (aromatic carbons), 60-55 (methoxy carbons) |

| HRESIMS | [M+H]⁺ consistent with the molecular formula |

Note: Specific NMR data for this compound should be referenced from the primary literature. The values provided are representative for p-terphenyl compounds.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral drugs, particularly for the treatment of HSV infections. Its unique origin from a deep-sea fungus underscores the importance of exploring extreme environments for new therapeutic agents. The detailed understanding of its isolation and mechanism of action provides a solid foundation for further research, including synthetic derivatization to improve its efficacy and pharmacokinetic properties, and more in-depth studies to fully elucidate its interaction with viral glycoproteins. This technical guide serves as a comprehensive resource for researchers in natural product chemistry, virology, and drug discovery who are interested in the potential of this compound.

References

An In-depth Technical Guide to p-Terphenyl Compounds from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-terphenyl compounds isolated from marine-derived fungi, focusing on their chemical diversity, biological activities, and the methodologies used for their study. The unique and often extreme conditions of the marine environment foster the production of novel secondary metabolites, and the p-terphenyls are a prominent class of compounds demonstrating significant therapeutic potential.

Overview of p-Terphenyl Compounds from Marine Fungi

p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] Those isolated from marine fungi, particularly from the genera Aspergillus and Penicillium, exhibit a wide range of structural modifications, including varying degrees of hydroxylation, methoxylation, and prenylation.[1][2] These structural variations contribute to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of various p-terphenyl compounds isolated from marine fungi.

Table 1: Cytotoxic Activity of p-Terphenyl Compounds

| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3'-dihydroxy-terphenyllin | Aspergillus candidus | Hela, Eca-109, Bel-7402, PANC-1 | 5.5 - 9.4 | [4][5] |

| 4''-deoxy-terphenyllin | Aspergillus candidus | Hela, Eca-109, Bel-7402, PANC-1 | 5.5 - 9.4 | [4][5] |

| Asperterphenyllin G | Aspergillus candidus LDJ-5 | Nine cell lines | 0.4 - 1.7 | [6][7] |

| 4''-deoxyterprenin | Aspergillus candidus HM5-4 | K562, BEL-7402, SGC-7901, A549, HeLa | 3.32 - 60.36 | [8] |

| 3''-hydroxyterphenyllin | Aspergillus candidus HM5-4 | K562, BEL-7402, SGC-7901, A549, HeLa | 3.32 - 60.36 | [8] |

Table 2: Antimicrobial and Antiviral Activity of p-Terphenyl Compounds

| Compound | Fungal Source | Target Organism/Virus | MIC (µg/mL) | IC50 (µM) | Reference |

| Asperterphenyllin C | Aspergillus candidus LDJ-5 | Proteus species | 19 | [6][7] | |

| Asperterphenyllin A | Aspergillus candidus LDJ-5 | Influenza A virus (H1N1) | 53 | [6][7] | |

| Peniterphenyls A-C | Penicillium sp. SCSIO 41030 | HSV-1/2 | 1.4 - 9.3 (EC50) | [9] | |

| Nocarterphenyl A | Nocardiopsis sp. | Staphylococcus aureus | 21.6 | [3] | |

| Nocarterphenyl C | Nocardiopsis sp. | Staphylococcus aureus | 23.6 | [3] | |

| Asperterphenylcin A | Aspergillus candidus HM5-4 | Neoscytalidium dimidiatum | 31.67 ± 2.36 mm inhibition zone | [10] |

Table 3: Enzyme Inhibitory Activity of p-Terphenyl Compounds

| Compound | Fungal Source | Target Enzyme | IC50 (µM) | Reference |

| Asperterphenyllin A | Aspergillus candidus LDJ-5 | Protein Tyrosine Phosphatase 1B (PTP1B) | 21 | [6][7] |

| Asperterphenylcin B | Aspergillus candidus HM5-4 | α-glucosidase | 1.26 ± 0.19 | [8] |

| Terphenyllin | Aspergillus candidus HM5-4 | α-glucosidase | 2.16 ± 0.44 | [8] |

| 3''-hydroxyterphenyllin | Aspergillus candidus HM5-4 | α-glucosidase | 13.22 ± 0.55 | [8] |

| Sanshamycin C | Aspergillus sp. ITBBc1 | Phosphodiesterase 4D (PDE4D) | 5.543 | [2] |

| Talaroterphenyls A-D | Talaromyces sp. SCSIO 41412 | Phosphodiesterase 4 (PDE4) | 0.40 - 16 | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of p-terphenyl compounds from marine fungi.

Fungal Culture and Fermentation

-

Strain Isolation and Maintenance: Marine fungi are isolated from various sources such as sediments, sponges, and mangrove roots.[9] The fungal strains are typically identified based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing). Pure cultures are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28°C).

-

Fermentation: For the production of secondary metabolites, the fungus is cultured in a suitable liquid or solid-state medium. A common solid-state medium is rice medium.

-

Solid-State Fermentation: A specific amount of rice (e.g., 100 g) and artificial sea salt in distilled water (e.g., 100 mL) are added to Erlenmeyer flasks. The flasks are autoclaved, cooled, and then inoculated with the fungal strain. The culture is incubated under static conditions at a controlled temperature (e.g., 28°C) for a specific period (e.g., 30 days).[12]

-

Extraction and Isolation of p-Terphenyls

-

Extraction: The fermented culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[12]

-

Fractionation and Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds.

-

Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate or chloroform/methanol).[13]

-

Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex LH-20 column, often using methanol or a chloroform/methanol mixture as the mobile phase, to separate compounds based on their size.[13]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).[12]

-

Structure Elucidation

The chemical structures of the isolated p-terphenyls are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the placement of substituents.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

Biological Assays

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[11][14]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[14]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specific duration (e.g., 48 or 72 hours).[11]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.[11]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value is determined.[11]

-

Inoculum Preparation: A suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).[1][10]

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: The microbial suspension is added to each well.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specific period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][10]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer (pH 6.8).[15][16]

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[15][16]

-

Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.[15][16]

-

Reaction Setup: In a 96-well plate, the test compound is mixed with a buffer solution (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT) and the PTP1B enzyme.[3][4]

-

Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[3][4]

-

Absorbance Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.[4]

-

IC50 Determination: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the PTP1B activity (IC50). Sodium orthovanadate is often used as a positive control.[4]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[17][18]

-

Virus Infection: The cell monolayer is infected with a specific titer of influenza A (H1N1) virus.

-

Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are incubated with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-infected control wells (e.g., 48-72 hours).

-

CPE Assessment: The CPE is observed microscopically, and cell viability can be quantified using a cell viability assay (e.g., MTT or neutral red uptake). The concentration of the compound that inhibits the virus-induced CPE by 50% (EC50) is determined.[17]

-

Assay Principle: The assay measures the hydrolysis of cAMP by PDE4D. This can be done using various methods, including fluorescence polarization or luciferase reporter assays.[19][20]

-

Fluorescence Polarization Assay:

-

A fluorescein-labeled cAMP substrate is used. In its cyclic form, it is a small molecule with low fluorescence polarization.

-

PDE4D hydrolyzes the cAMP-FAM, and the resulting linear phosphate group binds to a specific phosphate-binding agent, forming a large complex with high fluorescence polarization.

-

In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, resulting in a lower fluorescence polarization signal.[21]

-

-

Cell-Based Luciferase Reporter Assay:

-

Cells are co-transfected with a CRE-luciferase reporter vector and a PDE4D expression vector.

-

Intracellular cAMP levels are elevated using an activator like forskolin, which induces luciferase expression.

-

PDE4D reduces cAMP levels, thus decreasing luciferase expression.

-

A PDE4D inhibitor will restore cAMP levels, leading to an increase in luciferase activity, which is measured as luminescence.[20][22]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery of bioactive p-terphenyls.

Signaling Pathway

References

- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 2. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]

- 12. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites and Apoptosis Induction Activities in the Culture Extract of a Marine Algal–Derived Endophytic Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. oamjms.eu [oamjms.eu]

- 17. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 18. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. usbio.net [usbio.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

Peniterphenyl A: A Technical Whitepaper on its Anti-HSV Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Herpes Simplex Virus (HSV) infections remain a significant global health concern, with rising instances of resistance to current antiviral therapies. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp., has emerged as a promising candidate. This document provides an in-depth technical overview of the mechanism of action of this compound against HSV-1 and HSV-2. Extensive analysis of available data indicates that this compound exerts its antiviral effect by inhibiting the crucial early stages of the viral lifecycle: viral entry. The primary molecular target is the viral envelope glycoprotein D (gD), a key player in the attachment of the virus to host cells and subsequent membrane fusion. By interacting with gD, this compound effectively blocks viral adsorption and fusion, preventing the viral capsid from entering the host cell and initiating replication. This mechanism is distinct from that of currently approved nucleoside analogs, suggesting a potential for synergistic therapeutic strategies and a valuable new avenue for anti-HSV drug development.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against both HSV-1 and HSV-2 in cell-based assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its efficacy and cytotoxicity.

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 | Vero | Plaque Reduction | 1.4 ± 0.6 | >100 | >71.4 | [1] |

| This compound | HSV-2 | Vero | Plaque Reduction | 2.5 ± 0.8 | >100 | >40 | [1] |

| Acyclovir (control) | HSV-1 | Vero | Plaque Reduction | 3.6 ± 0.7 | Not Reported | Not Reported | [1] |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Mechanism of Action: Inhibition of Viral Entry

The primary mechanism of action of this compound against HSV is the inhibition of viral entry into the host cell. This has been elucidated through a series of virological assays designed to pinpoint the specific stage of the viral life cycle that is disrupted.

Targeting Glycoprotein D (gD)

This compound is reported to directly interact with the HSV envelope glycoprotein D (gD)[1][2]. gD is an essential viral protein that plays a critical role in the initial stages of infection. It is responsible for binding to specific host cell receptors, such as herpesvirus entry mediator (HVEM) and nectin-1, which triggers a cascade of conformational changes in other viral glycoproteins (gB, gH/gL), ultimately leading to the fusion of the viral envelope with the host cell membrane[3][4]. By binding to gD, this compound is thought to sterically hinder its interaction with host cell receptors or induce a conformational change that prevents the subsequent steps of the fusion process.

Interference with Viral Adsorption and Membrane Fusion

The interaction of this compound with gD results in the potent inhibition of both viral adsorption (attachment to the cell surface) and membrane fusion[1][2]. This dual-pronged attack at the entry stage effectively prevents the viral nucleocapsid from gaining access to the host cell cytoplasm, thereby halting the infection before it can begin.

Signaling Pathway of HSV Entry and Disruption by this compound

The entry of HSV into a host cell is a multi-step process involving a coordinated series of interactions between viral glycoproteins and host cell surface molecules. The following diagram illustrates this pathway and the proposed point of intervention by this compound.

Caption: HSV entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HSV activity of this compound.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.

-

Cell Seeding: Seed Vero (African green monkey kidney epithelial) cells in a 96-well microplate at a density of 2 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in DMEM.

-

Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of the compound dilutions to the wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a neutral red uptake assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay (EC50 Determination)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed Vero cells in 12-well plates at a density of 4 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that produces approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing 1% methylcellulose and varying concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle targeted by the compound.

-

Experimental Setup: Seed Vero cells in 24-well plates.

-

Compound Addition at Different Time Points:

-

Pre-treatment: Add this compound to the cells for 2 hours before infection, then remove the compound and infect the cells.

-

Co-treatment: Add this compound and the virus to the cells simultaneously.

-

Post-treatment: Infect the cells for 1 hour, remove the inoculum, and then add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

-

Virus Yield Quantification: At 24-48 hours post-infection, harvest the cells and supernatant. Determine the viral titer using a plaque assay.

-

Data Analysis: Compare the reduction in viral titer for each treatment condition to the untreated virus control. Significant inhibition during pre-treatment and co-treatment suggests an effect on early events like attachment and entry.

Caption: Workflow for a time-of-addition experiment.

Virucidal Assay

This assay determines if the compound directly inactivates viral particles.

-

Virus-Compound Incubation: Mix a known titer of HSV with various concentrations of this compound and incubate at 37°C for 1-2 hours.

-

Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.

-

Infection: Use the diluted mixture to infect a monolayer of Vero cells.

-

Quantification: Perform a plaque assay to determine the remaining infectious virus titer.

-

Data Analysis: A significant reduction in viral titer compared to the virus control (incubated without the compound) indicates direct virucidal activity.

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of anti-HSV therapeutics. Its mechanism of action, the inhibition of viral entry through direct interaction with glycoprotein D, is a departure from currently available drugs and offers the potential for overcoming existing resistance mechanisms. The high selectivity index of this compound further underscores its therapeutic potential.

Future research should focus on several key areas:

-

Precise Binding Site Identification: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the exact binding site of this compound on HSV glycoprotein D. This will provide invaluable information for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of HSV infection to assess its therapeutic potential in a physiological context.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its formulation and delivery.

-

Combination Therapy: Investigating the potential for synergistic effects when this compound is used in combination with existing anti-HSV drugs like acyclovir.

References

Peniterphenyl A: A Technical Guide to its Primary Antiviral Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peniterphenyl A is a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030. As the threat of viral drug resistance continues to grow, novel antiviral compounds with unique mechanisms of action are of critical importance. This compound has emerged as a promising antiviral agent, demonstrating potent activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). This technical guide provides an in-depth analysis of its primary antiviral target, mechanism of action, and the experimental methodologies used to elucidate these properties.

Primary Antiviral Target: HSV Envelope Glycoprotein D

The primary antiviral target of this compound is the Herpes Simplex Virus (HSV-1/2) envelope glycoprotein D (gD).[1][2][3][4][5][6][7] This protein is a critical component of the viral entry machinery, making it an attractive target for antiviral intervention. Glycoprotein D is essential for the fusion of the viral envelope with the host cell membrane, a process required for the viral capsid to enter the cell and initiate replication.[1][3][6][7] By targeting gD, this compound effectively neutralizes the virus before it can establish an infection.[1][3][7]

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect by inhibiting the entry of HSV-1 and HSV-2 into host cells.[1][2][3][7] The proposed mechanism involves a direct interaction between this compound and the gD protein on the viral envelope.[1][3][6][7] This binding event is believed to interfere with two crucial steps in the viral entry cascade:

-

Virus Adsorption: The initial attachment of the virus to the host cell surface.

-

Membrane Fusion: The subsequent fusion of the viral envelope with the host cell's plasma membrane.

By disrupting these processes, this compound effectively blocks the virus from delivering its genetic material into the host cell, thereby preventing replication.[1][3][7] This mechanism is notably different from that of current clinical drugs like acyclovir, which is a nucleoside analogue that inhibits viral DNA synthesis.[1][2][7]

Quantitative Antiviral Activity

Studies have quantified the antiviral efficacy of this compound and related compounds against both HSV-1 and HSV-2. The data, presented below, demonstrates potent activity with low cytotoxicity in Vero cells.

| Compound | Virus Strain | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| This compound | HSV-1 | 1.4 ± 0.6 | >100 | >71.4 |

| This compound | HSV-2 | 2.5 ± 0.8 | >100 | >40.0 |

| Acyclovir (Control) | HSV-1 | 3.6 ± 0.7 | >100 | >27.8 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.[2][7]

Experimental Protocols

The identification of glycoprotein D as the target of this compound and the quantification of its antiviral activity involved several key experimental methodologies.

Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)

This assay is the gold standard for determining the efficacy of an antiviral compound against cytopathic viruses like HSV.

-

Cell Seeding: Vero cells (African green monkey kidney epithelial cells) are seeded into multi-well plates and grown overnight to form a confluent monolayer.[8]

-

Virus Infection: The cell monolayers are infected with a known quantity of HSV-1 or HSV-2 in the presence of serial dilutions of this compound. A "virus only" control is also included.

-

Incubation: The plates are incubated to allow the virus to infect cells and form plaques (localized areas of cell death).

-

Plaque Visualization and Counting: After a set incubation period (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with this compound is counted and compared to the untreated control.

-

Data Analysis: The EC₅₀ value is calculated as the drug concentration required to reduce the number of plaques by 50%.

-

Cytotoxicity: In parallel, uninfected Vero cells are exposed to the same concentrations of this compound to determine the CC₅₀ value, typically using an MTT or similar cell viability assay.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

-

Experimental Setup: The compound (this compound) is added to cell cultures at different time points relative to the viral infection (e.g., before infection, during infection, and at various times post-infection).

-

Analysis: Viral yield or plaque formation is quantified at the end of the experiment.

-

Interpretation: If the compound is most effective when present during the initial stages of infection (adsorption and entry), as is the case for this compound, it indicates a mechanism that targets viral entry.

Viral Attachment (Binding) Assay

This assay specifically measures the ability of a compound to prevent the virus from binding to the cell surface.

-

Procedure: Pre-chilled host cells are incubated at 4°C with the virus in the presence or absence of the test compound. The low temperature allows for binding but prevents internalization.[9]

-

Washing: Unbound virus is washed away.

-

Quantification: The amount of bound virus is quantified, typically by lysing the cells and measuring the viral genome copy number via quantitative PCR (qPCR) or by measuring viral protein levels.[9] A reduction in the signal in the presence of the compound indicates inhibition of attachment.

Viral Penetration/Fusion Assay

This experiment assesses the compound's ability to block the virus from entering the cell after it has already attached.

-

Procedure: The virus is first allowed to bind to host cells at 4°C in the absence of the compound. Unbound virus is then washed away.

-

Treatment and Temperature Shift: The compound is added, and the temperature is shifted to 37°C to allow for viral entry (penetration and fusion).[9]

-

Inactivation of External Virus: After a short incubation, any virus remaining on the outside of the cell is inactivated (e.g., with a citrate buffer wash).

-

Quantification: The number of successfully internalized virions is determined by plaque assay or qPCR. A decrease in viral titer indicates that the compound blocks a post-binding entry step.

Visualizations

Logical Flow of Target Identification

The following diagram illustrates the logical workflow used to identify and characterize the antiviral mechanism of this compound.

Caption: Workflow for elucidating this compound's antiviral mechanism.

Mechanism of Action: HSV-1/2 Entry Inhibition

This diagram illustrates the key steps of HSV entry and the point of intervention by this compound.

Caption: this compound blocks HSV entry by targeting glycoprotein D (gD).

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HSV | DC Chemicals [dcchemicals.com]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plaquing of Herpes Simplex Viruses [jove.com]

- 9. Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxicity of Peniterphenyl A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peniterphenyl A is a hypothetical novel triterpenoid compound. The data, protocols, and pathways presented herein are representative of initial cytotoxicological assessments of a compound of this class and are compiled for illustrative and guidance purposes based on established research methodologies.

This technical guide provides a comprehensive overview of the initial cytotoxic investigations of the novel triterpenoid, this compound. The document details its effects on various cancer cell lines, outlines the experimental protocols utilized for these assessments, and explores the potential signaling pathways involved in its mechanism of action. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, was the primary metric for cytotoxicity.[1][2]

Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 8.5 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 ± 0.4 |

| HepG2 | Hepatocellular Carcinoma | 48 | 12.1 ± 1.1 |

| HCT-116 | Colon Carcinoma | 48 | 7.8 ± 0.6 |

| NIH/3T3 | Mouse Embryonic Fibroblast | 48 | > 50 |

Experimental Protocols

The following protocols are foundational for assessing the cytotoxicity of a novel compound like this compound.

Cell Culture and Maintenance

Human cancer cell lines (A549, MCF-7, HepG2, HCT-116) and the non-cancerous mouse embryonic fibroblast cell line (NIH/3T3) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle control, and IC50 values were determined using non-linear regression analysis.

Below is a diagram illustrating the workflow for the MTT assay.

Caption: Workflow of the MTT cell viability assay.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of morphological changes associated with apoptosis. Acridine orange permeates all cells and stains their nuclei green, while ethidium bromide is only taken up by cells with compromised membrane integrity, staining their nuclei red.[3]

-

Cell Treatment: Cells were grown on coverslips in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Staining: The cells were washed with PBS and then stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.

-

Visualization: The coverslips were mounted on microscope slides and observed under a fluorescence microscope.

-

Interpretation:

-

Live cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange to red nucleus.

-

Signaling Pathways in this compound-Induced Cytotoxicity

Initial mechanistic studies suggest that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. Many triterpenoids are known to exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and death.[4][5]

Proposed Intrinsic Apoptotic Pathway

The proposed mechanism involves the activation of the intrinsic apoptotic pathway, a common mechanism for many natural cytotoxic compounds.[6] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

Below is a diagram of the proposed signaling pathway.

Caption: Proposed intrinsic apoptosis signaling pathway.

Potential Involvement of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many anti-cancer agents exert their effects by inhibiting this pathway. Future studies will investigate if this compound downregulates the phosphorylation of key proteins in this pathway, such as Akt and mTOR.

The logical relationship for future investigation is outlined below.

Caption: Logical flow for investigating PI3K/Akt pathway.

Conclusion and Future Directions

The initial studies on this compound reveal its potent and selective cytotoxic activity against several cancer cell lines, with minimal effect on non-cancerous cells. The primary mechanism of cell death appears to be through the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research will focus on:

-

Elucidating the precise molecular targets of this compound.

-

Investigating its effects on other key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

-

Evaluating its in vivo efficacy and toxicity in animal models.

These findings position this compound as a promising candidate for further preclinical development as a novel anti-cancer agent.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 3. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Therapeutic Potential of p-Terphenyl Derivatives: A Technical Guide for Drug Discovery and Development

Disclaimer: The following technical guide focuses on the therapeutic potential of the p-terphenyl class of compounds. The specific compound "Peniterphenyl A" did not yield any results in a comprehensive literature search, suggesting it may be a novel or hypothetical molecule. Therefore, this document utilizes data from structurally related and well-studied p-terphenyl derivatives to provide a representative overview of the therapeutic promise of this chemical scaffold.

Introduction

p-Terphenyls are a class of naturally occurring and synthetic aromatic compounds characterized by a central benzene ring substituted with two phenyl groups. These compounds, isolated from various fungal and plant sources, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1] This guide provides an in-depth overview of the therapeutic potential of p-terphenyl derivatives, with a focus on their anticancer applications, for researchers, scientists, and drug development professionals.

Anticancer Activity and Mechanism of Action

p-Terphenyl derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Several p-terphenyl derivatives, such as Terphenyllin, have been shown to inhibit the phosphorylation and activation of STAT3. This inhibition leads to the downregulation of STAT3-dependent target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, ultimately resulting in the suppression of tumor growth.[1]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

The tumor microenvironment is often characterized by hypoxia, which promotes cancer progression through the activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key transcription factor that regulates genes involved in angiogenesis, glucose metabolism, and cell survival. The benzofuranoid p-terphenyl derivative CHNQD-03301 has been identified as a potent inhibitor of HIF-1α signaling.[2][3] It promotes the proteasomal degradation of the HIF-1α protein, thereby suppressing its transcriptional activity and downstream effects.[2]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Topoisomerase inhibitors are a well-established class of anticancer drugs. Certain novel p-terphenyl derivatives have been shown to inhibit the enzymatic activity of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα).[4] By interfering with these enzymes, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis.[4]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the aforementioned mechanisms of action is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For instance, a novel p-terphenyl derivative was found to cause a significant accumulation of MDA-MB-435 cells in the G2/M phase of the cell cycle prior to inducing apoptosis.[4] The apoptotic pathway induced by p-terphenyls can involve the activation of caspases and modulation of the Bcl-2 family of proteins, key regulators of programmed cell death.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various p-terphenyl derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Terphenyllin | Gastric Cancer Cells | Concentration-dependent | [1] |

| CHNQD-00824 | 13 different cell lines | 0.16 - 7.64 | [1] |

| 2',4''-diethoxyterphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |

| 2',4,4''-triisopropoxyterphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |

| 2',4''-bis(cyclopentyloxy)terphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |

| Compound 1 (a novel p-terphenyl derivative) | MDA-MB-435 | < 1 | [4] |

| 4''-deoxyterprenin | Various cell lines | Potent cytotoxicity | [5] |

| CHNQD-03301 | HCT116 (in vitro HIF-1α inhibition) | 0.01097 | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

p-Terphenyl derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the p-terphenyl derivative in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

p-Terphenyl derivative formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the p-terphenyl derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo antitumor efficacy.

Conclusion and Future Directions

p-Terphenyl derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target multiple key signaling pathways involved in cancer progression provides a strong rationale for their further development. Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their anticancer effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various cancer models to evaluate their therapeutic efficacy and safety profiles.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to p-terphenyl-based therapies.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective anticancer agents.

References

Methodological & Application

Application Notes and Protocols: Peniterphenyl A HSV-1 Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peniterphenyl A, a natural product isolated from the deep-sea-derived fungus Penicillium sp., has demonstrated promising antiviral activity against Herpes Simplex Virus 1 (HSV-1).[1][2] This compound exhibits a distinct mechanism of action compared to clinically used nucleoside analogues like acyclovir.[2][3] Evidence suggests that this compound inhibits HSV-1 entry into host cells by directly interacting with the viral envelope glycoprotein D (gD), which is crucial for viral adsorption and membrane fusion.[1][3] This unique mechanism makes this compound a compelling candidate for further investigation as a lead compound for novel anti-HSV-1 therapies.

These application notes provide a detailed protocol for evaluating the anti-HSV-1 activity of this compound using a plaque reduction assay. This assay is a standard method for quantifying the inhibitory effect of a compound on viral infectivity.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀). A monolayer of susceptible host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the ability of the virus to infect cells, replicate, and spread to neighboring cells is inhibited, leading to a reduction in the number and size of plaques.

Data Presentation

The antiviral activity of this compound is determined by calculating the half-maximal effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound against HSV-1

| Compound | EC₅₀ (µM) [HSV-1] | CC₅₀ (µM) [Vero Cells] | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 1.4 ± 0.6 | > 100 | > 71.4 |

| Acyclovir (Control) | 3.6 ± 0.7 | > 100 | > 27.8 |

Note: The data presented here are representative values from published literature and may vary depending on experimental conditions.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Cells and Virus:

-

Vero cells (African green monkey kidney epithelial cells)

-

Herpes Simplex Virus 1 (HSV-1), KOS strain or other suitable strain

-

-

Compound and Control:

-

This compound (dissolved in DMSO to create a stock solution)

-

Acyclovir (positive control, dissolved in DMSO)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

Assay Components:

-

Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

Methanol (for cell fixation)

-

-

Equipment:

-

24-well or 12-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Pipettes and sterile tips

-

Biosafety cabinet

-

Cell Viability Assay (MTT Assay)

Prior to the plaque reduction assay, it is crucial to determine the cytotoxicity of this compound on Vero cells to ensure that the observed antiviral effect is not due to cell death.

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[5]

-

Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include a vehicle control (DMSO) and a cell-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay Protocol

-

Cell Seeding: Seed Vero cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to form a confluent monolayer overnight in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM to achieve a concentration that will produce 50-100 plaques per well.

-

Infection: Aspirate the culture medium from the Vero cell monolayers and infect the cells with 200 µL of the diluted virus.[6]

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[7]

-

Compound Treatment: During the adsorption period, prepare serial dilutions of this compound and the acyclovir control in the overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS).

-

Overlay Addition: After the 1-hour adsorption period, aspirate the viral inoculum and add 1 mL of the prepared overlay medium containing the different concentrations of this compound or controls to each well.[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until visible plaques are formed.[7]

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with 1 mL of ice-cold methanol for 20 minutes.[7]

-

Remove the methanol and stain the cells with 0.5 mL of crystal violet solution for 10-20 minutes at room temperature.[7]

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression analysis.

-

Visualizations

Experimental Workflow

Caption: Workflow for the HSV-1 Plaque Reduction Assay with this compound.

Proposed Mechanism of Action of this compound

Caption: this compound inhibits HSV-1 entry by targeting glycoprotein D.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 3. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | HSV-1/2抑制剂 | MCE [medchemexpress.cn]

- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaquing of Herpes Simplex Viruses [jove.com]

- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluation of Peniterphenyl A against Herpes Simplex Virus 2 (HSV-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus 2 (HSV-2) is a prevalent pathogen responsible for genital herpes, a lifelong and often recurrent infection. The emergence of resistance to current antiviral therapies, such as acyclovir, necessitates the discovery and development of new anti-HSV-2 agents with novel mechanisms of action.[1][2] Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from a deep-sea-derived Penicillium sp., has demonstrated promising antiviral activity against both HSV-1 and HSV-2.[3][4][5] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against HSV-2.

Mechanism of Action of this compound

This compound exhibits its antiviral effect by inhibiting the entry of HSV-1 and HSV-2 into host cells.[3][4] It is proposed that this compound directly interacts with the viral envelope glycoprotein D (gD). This interaction interferes with the initial stages of infection, specifically viral adsorption to the host cell and subsequent membrane fusion, thereby preventing the virus from delivering its genetic material into the cell.[3][4] This mechanism is distinct from that of nucleoside analogs like acyclovir, which target viral DNA replication.[1]

Caption: this compound inhibits HSV-2 entry by binding to glycoprotein D.

Experimental Workflow Overview